Somatostatin, tyr(11)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

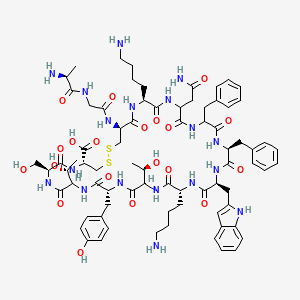

Somatostatin, tyr(11)- is a peptide hormone that is produced in various parts of the body, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in regulating the secretion of other hormones, particularly growth hormone and insulin. In recent years, somatostatin, tyr(11)- has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Antitumor Effects in Colorectal Cancer

Somatostatin, a somatotropin release inhibiting factor (SST, SRIF), has been found to have anticancer activity . Research has begun to reveal the molecular mechanisms underlying this activity. In colorectal cancer (CRC), the signaling pathways involved in the antitumor function of SST are primarily MAPK/ERK/AKT and Wnt/β–catenin . Direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects of SST in CRC have also been described .

Anti-inflammatory Role in Colorectal Cancer

The anti-inflammatory role of SST in CRC is emphasized, but detailed molecular mechanisms are still being explored . The role of SST in tumor genome/tumor microenvironment (TME)/host’s gut microbiome interactions is only partially known .

Therapeutic Applications in Neuroendocrine Tumors

Over the past decades, research has documented the antitumor effects of SST in gastroenteropancreatic neuroendocrine tumors (GEP-NETs) and less well in non-endocrine cancers .

Diagnostic Applications in Various Neoplasms

Somatostatin receptors (SSTR) are expressed in various neoplasms and can be targeted for both diagnostics as well as therapeutics . Highly sensitive and specific diagnostic modalities like gallium 68 DOTATATE and copper 64 DOTATATE scans are used to screen for SSTR-2 .

Therapeutic Applications in Various Neoplasms

After diagnosing the presence of SSTR-2 in various neoplasms, it can be targeted therapeutically with lutetium 177 DOTATATE . A thorough understanding of SSTR expression in other tumors will open the channels for exploring potential SSTR targeting .

Treatment of Pathological Conditions

Synthetic analogues of SST, which are structurally similar to natural SST, are currently used in the treatment of several pathological conditions including acromegaly and neuroendocrine tumours . They also have potential clinical applications in the management of inflammation and nociception, obesity, and diabetic complications .

Safety and Hazards

Wirkmechanismus

Target of Action

Somatostatin, tyr(11)-, also known as 11-Tyr-somatostatin, primarily targets the somatostatin receptors (sstr), especially the somatostatin receptor subtype 2 (sstr2) . These receptors are highly attractive targets for imaging and treatment of patients with neuroendocrine tumors (NETs) and neuroendocrine neoplasias .

Mode of Action

Somatostatin, tyr(11)- interacts with its targets, the somatostatin receptors, through a transmembrane G protein-coupled receptor mechanism . This interaction leads to a cascade of reactions that inhibit tumor growth and block proliferation via the activation of different tyrosine phosphatases . It also inhibits the secretion of growth factors such as growth hormone or IGF-1, which play a major role in the inhibition of tumor growth .

Biochemical Pathways

The signaling pathways involved in the antitumor function of Somatostatin, tyr(11)- are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways are affected by the interaction of Somatostatin, tyr(11)- with its targets, leading to direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects .

Pharmacokinetics

It is known that the interaction of 125i-tyr11-somatostatin with cytosolic fraction is rapid, reversible, specific, and saturable . More research is needed to fully understand the ADME properties of Somatostatin, tyr(11)- and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Somatostatin, tyr(11)- action include the inhibition of cellular proliferation and alteration of growth factor signaling through the regulation of enzymes like activation of protein tyrosine phosphatase (PTPs) and the mitogen-activated protein kinase (MAPK) pathway . It also provides immunosuppressive activity that contributes to tolerance and thus prevents adverse proliferative T cell responses leading to autoimmunity or allergy .

Action Environment

The action of Somatostatin, tyr(11)- can be influenced by environmental factors. For instance, the structural interactions between and among the various elements of the signaling system can determine a particular response in a given target cell . Furthermore, the wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions . .

Eigenschaften

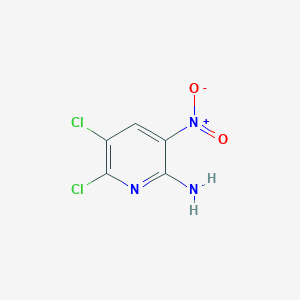

IUPAC Name |

(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANSKZGUYZBDPC-GWVZWCPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104N18O20S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1653.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Somatostatin, tyr(11)- | |

CAS RN |

59481-27-5 |

Source

|

| Record name | Somatostatin, tyr(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

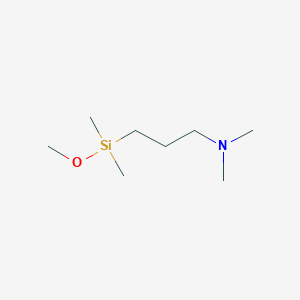

![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)